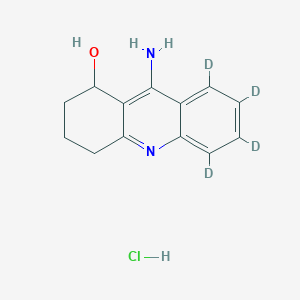
Velnacrine-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Velnacrine-d4 (hydrochloride) is a deuterium-labeled derivative of Velnacrine, a compound known for its potent cholinesterase inhibitory properties. This compound is primarily used in scientific research, particularly in the study of Alzheimer’s disease due to its ability to enhance cholinergic functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Velnacrine-d4 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Velnacrine molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Velnacrine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions
Velnacrine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, reduction may produce deuterated analogs, and substitution may result in various substituted derivatives .
Scientific Research Applications
Velnacrine-d4 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Velnacrine-d4 (hydrochloride) exerts its effects by inhibiting cholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include cholinesterase enzymes, and the pathways involved are primarily related to cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used cholinesterase inhibitor with a similar mechanism of action.
Rivastigmine: A cholinesterase inhibitor that also inhibits butyrylcholinesterase.
Uniqueness
Velnacrine-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can lead to altered metabolic pathways and improved stability, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C13H15ClN2O |
|---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
9-amino-5,6,7,8-tetradeuterio-1,2,3,4-tetrahydroacridin-1-ol;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1H/i1D,2D,4D,5D; |
InChI Key |
IJWCYOSTVLKCCX-XLJCJYTQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(CCCC3=N2)O)N)[2H])[2H].Cl |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















